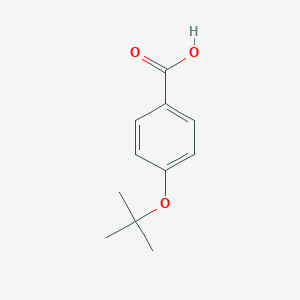

4-tert-Butoxybenzoic Acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTBQELRENWGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336669 | |

| Record name | 4-tert-Butoxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13205-47-5 | |

| Record name | 4-tert-Butoxybenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-tert-Butoxybenzoic Acid physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 4-tert-Butoxybenzoic Acid and the related 4-tert-Butylbenzoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-tert-butoxybenzoic acid and the closely related, more commonly referenced compound, 4-tert-butylbenzoic acid. This document is structured to provide readily accessible quantitative data, detailed experimental protocols, and visual representations of synthetic pathways to support advanced research and development activities.

Compound Identification and Physicochemical Properties

It is crucial to distinguish between two similarly named compounds: 4-tert-butylbenzoic acid and 4-tert-butoxybenzoic acid. The former has a tert-butyl group directly attached to the benzene ring, while the latter has a tert-butoxy group.

4-tert-Butylbenzoic Acid (PTBBA) is a substituted benzoic acid primarily used as a modifier for alkyd resins and a polymerization regulator for polyesters.[1][2] It is produced by the oxidation of para-tert-butyltoluene with air.[2]

4-tert-Butoxybenzoic Acid is a benzoic acid derivative where the aromatic ring is substituted with a tert-butoxy group.

The physical and chemical properties of both compounds are summarized in the tables below for clear comparison.

Table 1: Physical and Chemical Properties

| Property | 4-tert-Butylbenzoic Acid | 4-tert-Butoxybenzoic Acid |

| CAS Number | 98-73-7[2][3][4][5] | 13205-47-5[6][7] |

| Molecular Formula | C₁₁H₁₄O₂[3][4][5][8][9] | C₁₁H₁₄O₃[6][10] |

| Molecular Weight | 178.23 g/mol [3][5][11] | 194.22 g/mol [6] |

| Appearance | Colorless needle-like crystals or crystalline powder[8] | White solid |

| Melting Point | 162-169 °C[1][2][3][4][5][8][11][12] | 100-102 °C[13] |

| Boiling Point | 280-283.3 °C[4][8][14] | - |

| Density | 0.6 - 1.045 g/cm³[8][11][12][14] | - |

| Solubility | Insoluble in water; very soluble in alcohol and benzene[3][5][8] | Slightly soluble in Chloroform |

| pKa | 3.54 - 3.9[5][11][12][15] | - |

| Vapor Pressure | <0.01 hPa (at 20 °C)[8][11][12][14] | - |

| Flash Point | 158-180 °C[3][5][8][14] | - |

| Refractive Index | ~1.5201 (estimate)[8][14][15] | - |

Spectral Data

Spectroscopic data is essential for the identification and characterization of these compounds.

Table 2: Spectral Properties of 4-tert-Butylbenzoic Acid

| Spectral Data | Values and Conditions |

| ¹H NMR | Spectrum available; recorded on a BRUKER AC-300 in Polysol with TMS as reference at 297K.[16] |

| ¹³C NMR | Spectrum available; recorded in Chloroform-d with TMS as reference on a Varian CFT-20.[17][18] |

| IR Spectra | IR: 1129 (Coblentz Society Spectral Collection); FTIR technique: KBr pellet.[3] |

| Mass Spectrometry | GC-MS data available.[3] |

| UV Spectra | Maximum Absorption (in Alcohol with 0.01 N HCl): 237.5 nm (log ε = 4.21).[3][5] |

Experimental Protocols: Synthesis

Synthesis of 4-tert-Butylbenzoic Acid by Oxidation of p-tert-Butyltoluene

A common industrial method for synthesizing 4-tert-butylbenzoic acid is through the liquid-phase air oxidation of p-tert-butyltoluene.[1]

-

Materials: p-tert-butyltoluene, Cobalt Acetate (catalyst), oxygen-containing gas (e.g., air).[19]

-

Procedure:

-

Charge a suitable reactor with p-tert-butyltoluene and cobalt acetate. The amount of cobalt acetate is typically 0.1-1.0% of the weight of p-tert-butyltoluene.[19]

-

Introduce an oxygen-containing gas into the reactor.[19]

-

Initiate the reaction by heating to a temperature between 150 and 155 °C for approximately 0.5 to 1 hour.[19]

-

Continue the oxidation reaction at a temperature between 135 and 145 °C for over 5 hours to yield the crude product.[19]

-

Cool the crude product to induce crystallization.[19]

-

The crystallized product is then subjected to centrifugation and washing with p-tert-butyltoluene.[19]

-

For further purification, the crude product is dissolved in hot toluene, filtered to remove impurities, washed with water, and then recrystallized by cooling.[19]

-

The final product is obtained after centrifugation, washing with toluene, and drying.[19]

-

Synthesis of 4-tert-Butoxybenzoic Acid

A described laboratory synthesis of 4-tert-butoxybenzoic acid involves the selective hydrolysis of di-tert-butyl terephthalate.[13]

-

Materials: Di-tert-butyl terephthalate, tert-butanol, 1N Potassium Hydroxide (KOH) solution, ethyl acetate, dilute hydrochloric acid, anhydrous magnesium sulfate.[13]

-

Procedure:

-

Suspend di-tert-butyl terephthalate (0.022 mol) in 30 mL of tert-butanol.[13]

-

Slowly add 22 mL of 1N KOH solution (0.022 mol).[13]

-

Heat the reaction mixture to 60°C and maintain this temperature for 7-8 hours.[13]

-

After the reaction is complete, cool the mixture and dilute it with water.[13]

-

Extract the aqueous phase three times with ethyl acetate to remove unreacted starting material.[13]

-

Acidify the remaining aqueous phase with dilute hydrochloric acid.[13]

-

Extract the product from the acidified aqueous phase with ethyl acetate.[13]

-

Combine all ethyl acetate extracts, wash with a saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.[13]

-

Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield 4-(tert-butoxycarbonyl)benzoic acid as a white solid.[13]

-

Mandatory Visualizations

Caption: Synthesis workflow for 4-tert-Butylbenzoic Acid.

Caption: Synthesis workflow for 4-tert-Butoxybenzoic Acid.

Reactivity and Applications

The chemical behavior of these molecules is primarily dictated by the carboxylic acid group and the tert-butyl or tert-butoxy substituent.

-

Carboxylic Acid Group: This functional group is acidic and readily undergoes reactions such as esterification and salt formation.[20] The formation of metal salts is particularly relevant for its use as a PVC heat stabilizer.[20][21]

-

tert-Butyl Group: In 4-tert-butylbenzoic acid, the bulky, electron-donating tert-butyl group influences the molecule's solubility in organic solvents and its steric properties.[20] This characteristic is leveraged when it is used as a modifier in alkyd resins to improve gloss and weather resistance.[20]

-

Applications of 4-tert-Butylbenzoic Acid:

-

Cosmetics: A derivative is used to manufacture Avobenzone, a common UV A blocker found in sunscreens.[5][21]

-

PVC Stabilizers: Metal salts of the acid are used as heat stabilizers for PVC.[5][21]

-

Other Uses: It also finds application in lubricants, paints, coatings, and as a corrosion inhibitor in cooling fluids.[1][5][21]

References

- 1. 4-tert-Butylbenzoic acid | 98-73-7 [chemicalbook.com]

- 2. para-tert-Butylbenzoic acid - Wikipedia [en.wikipedia.org]

- 3. 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. A Detailed Summary About Para Tert Butyl Benzoic Acid - Vinati Organics Limited [vinatiorganics.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 4-(TERT-BUTOXY)BENZOIC ACID | 13205-47-5 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 4-TERT-BUTYLBENZOIC ACID - ACGIH [acgih.org]

- 10. PubChemLite - 4-tert-butoxybenzoic acid (C11H14O3) [pubchemlite.lcsb.uni.lu]

- 11. 4-tert-Butylbenzoic acid CAS 98-73-7 | 820238 [merckmillipore.com]

- 12. 4-tert-Butylbenzoic acid for synthesis 98-73-7 [sigmaaldrich.com]

- 13. 4-(TERT-BUTOXYCARBONYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 14. Page loading... [wap.guidechem.com]

- 15. 4-tert-Butylbenzoic acid CAS#: 1077-58-3 [m.chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. 4-tert-Butylbenzoic acid(98-73-7) 13C NMR spectrum [chemicalbook.com]

- 18. spectrabase.com [spectrabase.com]

- 19. CN102617335B - Process for synthesizing p-tert-butylbenzoic acid - Google Patents [patents.google.com]

- 20. nbinno.com [nbinno.com]

- 21. What Is The Role Of 4-tert-butylbenzoic Acid? - Vinati Organics [vinatiorganics.com]

A Technical Guide to the Solubility of 4-tert-Butoxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butoxybenzoic acid is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility characteristics in various organic solvents is crucial for its effective use in reaction chemistry, purification, and formulation. This technical guide provides an overview of the available solubility information for 4-tert-butoxybenzoic acid, detailed experimental protocols for solubility determination, and logical workflows to guide laboratory practices.

Qualitative Solubility of 4-tert-Butoxybenzoic Acid

| Solvent Type | Qualitative Solubility | Rationale |

| Polar Aprotic Solvents (e.g., DMF, DMSO) | Likely Soluble | The polarity of the carboxylic acid group would facilitate interactions with polar aprotic solvents. |

| Ethers (e.g., Dioxane, THF) | Likely Soluble | The ether linkage and the overall molecular structure allow for favorable interactions. |

| Alcohols (e.g., Methanol, Ethanol) | Likely Soluble | The carboxylic acid group can form hydrogen bonds with alcohol solvents. |

| Halogenated Solvents (e.g., Dichloromethane) | Likely Soluble | The molecule has a significant non-polar character, which should allow for dissolution in moderately polar solvents. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The polar carboxylic acid group will limit solubility in non-polar hydrocarbon solvents. |

Experimental Protocols for Solubility Determination

The following are detailed, generalized methodologies for determining the solubility of a solid organic compound like 4-tert-butoxybenzoic acid in an organic solvent.

Gravimetric Method for Quantitative Solubility Determination

This method is considered a gold standard for accurately determining solubility.

Materials:

-

4-tert-Butoxybenzoic Acid (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Analytical balance (readable to ±0.1 mg)

-

Temperature probe

-

Sintered glass filter or syringe filter (0.45 µm)

-

Vials with screw caps

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of 4-tert-butoxybenzoic acid to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or on a magnetic stirrer at a constant, recorded temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: Once equilibrium is reached, allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume or mass of the supernatant (the clear, saturated solution) using a pre-weighed, airtight syringe. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed vial to remove any remaining solid particles.

-

Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Mass Determination of Solute: Once the solvent is completely evaporated, reweigh the vial containing the dry solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dry solute / Volume of supernatant withdrawn) x 100

Solubility ( g/100 g solvent) = (Mass of dry solute / Mass of solvent in the supernatant) x 100

Isothermal Shake-Flask Method (Qualitative to Semi-Quantitative)

This is a simpler method to quickly assess solubility.

Procedure:

-

Add a small, known amount of 4-tert-butoxybenzoic acid (e.g., 10 mg) to a vial.

-

Incrementally add a known volume of the organic solvent (e.g., 0.1 mL at a time).

-

After each addition, vigorously shake the vial and observe if the solid dissolves completely.

-

The approximate solubility can be determined from the total volume of solvent required to dissolve the initial mass of the solute.

Visualizing Experimental and Logical Workflows

To aid in the practical application of these protocols and in understanding the principles of solubility, the following diagrams have been generated using Graphviz.

An In-depth Technical Guide to the Spectral Analysis of 4-tert-Butoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 4-tert-Butoxybenzoic Acid, a compound of interest in various chemical and pharmaceutical research fields. This document details the methodologies for acquiring Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data and presents the quantitative findings in a clear, tabular format for ease of comparison and interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of 4-tert-Butoxybenzoic Acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.7 | Singlet | 1H | -COOH |

| 8.03 | Doublet | 2H | Ar-H (ortho to -COOH) |

| 6.95 | Doublet | 2H | Ar-H (ortho to -O-t-Bu) |

| 1.34 | Singlet | 9H | -C(CH₃)₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (ppm) | Assignment |

| 171.8 | -COOH |

| 162.7 | Ar-C (para to -COOH) |

| 131.9 | Ar-CH (ortho to -COOH) |

| 124.2 | Ar-C (ipso to -COOH) |

| 113.9 | Ar-CH (ortho to -O-t-Bu) |

| 79.3 | -O-C (CH₃)₃ |

| 28.8 | -C(CH₃ )₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2965 | Strong | C-H stretch (tert-Butyl) |

| 1685 | Strong | C=O stretch (Carboxylic Acid) |

| 1608 | Medium | C=C stretch (Aromatic) |

| 1290 | Strong | C-O stretch (Carboxylic Acid) |

| 1165 | Strong | C-O stretch (Ether) |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 194 | 30 | [M]⁺ (Molecular Ion) |

| 179 | 100 | [M - CH₃]⁺ |

| 137 | 85 | [M - C₄H₉O]⁺ |

| 121 | 55 | [M - C₄H₉O - O]⁺ |

| 57 | 95 | [C₄H₉]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Sample Preparation

A sample of 4-tert-Butoxybenzoic Acid (purity >98%) was used for all spectroscopic analyses. For NMR analysis, the sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. For IR analysis, the solid sample was analyzed directly using a KBr pellet. For MS analysis, the sample was introduced via direct infusion after dissolution in a suitable volatile solvent.

¹H and ¹³C NMR Spectroscopy

-

Instrumentation : A Bruker Avance III HD 400 MHz spectrometer was used.

-

Sample Preparation : 10-20 mg of 4-tert-Butoxybenzoic Acid was dissolved in 0.7 mL of CDCl₃.

-

¹H NMR Acquisition :

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 4.08 seconds

-

Relaxation Delay: 1.0 second

-

-

¹³C NMR Acquisition :

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Acquisition Time: 1.36 seconds

-

Relaxation Delay: 2.0 seconds

-

-

Data Processing : The raw data was Fourier transformed, phase-corrected, and baseline-corrected using MestReNova software. Chemical shifts were referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer was used.

-

Sample Preparation : A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin pellet.

-

Acquisition :

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

-

Data Processing : The resulting interferogram was Fourier transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

-

Instrumentation : A Thermo Scientific Q Exactive HF hybrid quadrupole-Orbitrap mass spectrometer with an electrospray ionization (ESI) source was used.

-

Sample Preparation : The sample was dissolved in methanol to a concentration of 1 mg/mL and then further diluted to 1 µg/mL.

-

Acquisition :

-

Ionization Mode: Positive ion mode

-

Mass Range: m/z 50-500

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

-

Data Processing : The mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

Visualizations

Experimental Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the comprehensive spectral analysis of 4-tert-Butoxybenzoic Acid.

Caption: Experimental workflow for the spectral analysis of 4-tert-Butoxybenzoic Acid.

Structural Elucidation from Spectral Data

This diagram illustrates how the information from different spectroscopic techniques contributes to the confirmation of the molecular structure of 4-tert-Butoxybenzoic Acid.

Caption: Logical relationship between spectral data and structural elucidation.

4-tert-Butoxybenzoic Acid ¹H NMR and ¹³C NMR spectra

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-tert-Butoxybenzoic Acid

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 4-tert-butoxybenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents quantitative NMR data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of the spectral features of this compound.

Molecular Structure and NMR Assignments

4-tert-butoxybenzoic acid (C₁₁H₁₄O₂) is an aromatic carboxylic acid derivative. The molecular structure contains distinct proton and carbon environments that give rise to a characteristic NMR spectrum. The numbering of the atoms for NMR assignment is shown in the diagram below.

Caption: Structure of 4-tert-Butoxybenzoic Acid with Atom Numbering.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 4-tert-butoxybenzoic acid. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2, H-6 | ~7.95 | Doublet (d) | 2H | ~8.8 |

| H-3, H-5 | ~7.00 | Doublet (d) | 2H | ~8.8 |

| -C(CH₃)₃ | ~1.34 | Singlet (s) | 9H | N/A |

| -COOH | ~11.5-13.0 | Broad Singlet (br s) | 1H | N/A |

Note: The chemical shift of the carboxylic acid proton (-COOH) is highly variable and depends on factors such as solvent and concentration.

Table 2: ¹³C NMR Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-7 (-COOH) | ~167.0 |

| C-4 | ~158.0 |

| C-1 | ~129.5 |

| C-2, C-6 | ~131.5 |

| C-3, C-5 | ~120.0 |

| C-8 (-C(CH₃)₃) | ~79.0 |

| C-9, C-10, C-11 (-C(CH₃)₃) | ~28.8 |

Experimental Protocols

The acquisition of high-quality NMR spectra requires careful sample preparation and instrument setup. The following are generalized protocols for obtaining ¹H and ¹³C NMR spectra of 4-tert-butoxybenzoic acid.

Sample Preparation

-

Sample Quantity : For ¹H NMR, dissolve 5-25 mg of 4-tert-butoxybenzoic acid. For ¹³C NMR, a higher concentration is required due to the low natural abundance and lower sensitivity of the ¹³C nucleus; aim for a nearly saturated solution if possible.[1]

-

Solvent Selection : Use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum.[2] Common solvents include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the acidic proton.

-

Filtration : Ensure the sample solution is free of particulate matter by filtering it through a small plug of glass wool into a clean, dry NMR tube.

-

Final Volume : The final volume of the solution in the NMR tube should be approximately 0.6-0.7 mL.

Instrument Parameters for ¹H NMR Spectroscopy

-

Spectrometer Frequency : Spectra are typically recorded on instruments with frequencies of 300 MHz or higher.[3]

-

Pulse Width : A 30-45° pulse angle is often used for routine spectra to allow for a shorter relaxation delay.[4]

-

Acquisition Time (at) : Typically 2-4 seconds.

-

Relaxation Delay (d1) : A delay of 1-2 seconds is common for qualitative spectra. For quantitative results, the delay should be at least 5 times the longest T1 relaxation time of the protons being measured.

-

Number of Scans (ns) : For ¹H NMR, 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Referencing : The spectrum is referenced to the residual solvent peak or an internal standard like TMS (0 ppm).

Instrument Parameters for ¹³C NMR Spectroscopy

-

Spectrometer Frequency : The ¹³C resonance frequency is about one-fourth of the proton frequency on the same instrument (e.g., 75 MHz on a 300 MHz spectrometer).[1]

-

Decoupling : A standard proton-decoupled experiment is used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in single lines for each unique carbon.[5]

-

Pulse Width : A 30-45° pulse angle is typically used.

-

Relaxation Delay (d1) : A delay of 2 seconds is a common starting point.[6] For quantitative ¹³C NMR, a much longer delay (e.g., >10s) and an inverse-gated decoupling sequence are necessary to suppress the Nuclear Overhauser Effect (nOe).[5]

-

Number of Scans (ns) : Due to the low sensitivity of ¹³C, a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio.[1]

-

Referencing : The spectrum is referenced to the deuterated solvent signal (e.g., CDCl₃ at 77.0 ppm) or TMS.[7]

Experimental Workflow Visualization

The logical flow of a typical NMR experiment, from sample preparation to final data analysis, is depicted in the following diagram.

References

An In-depth Technical Guide to the FT-IR Spectrum of 4-tert-Butoxybenzoic Acid

Introduction

4-tert-Butoxybenzoic acid is a derivative of benzoic acid with significant applications in organic synthesis and materials science. A precise understanding of its molecular structure is paramount for its application in research and drug development. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule, thereby confirming its identity and purity. This guide provides a comprehensive overview of the FT-IR analysis of 4-tert-Butoxybenzoic acid, including a detailed experimental protocol, spectral data interpretation, and a logical workflow for the analytical process.

Experimental Protocol: FT-IR Analysis

A standard procedure for obtaining the FT-IR spectrum of a solid sample like 4-tert-Butoxybenzoic acid involves the Potassium Bromide (KBr) pellet technique. This method ensures a uniform dispersion of the analyte in an infrared-transparent matrix.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector and a ceramic infrared light source.

-

An agate mortar and pestle.

-

A hydraulic press with a pellet-forming die.

Reagents:

-

4-tert-Butoxybenzoic acid, analytical grade.

-

Potassium Bromide (KBr), spectroscopy grade, dried in an oven to remove moisture.

Procedure:

-

Sample Preparation: Approximately 1-2 mg of 4-tert-Butoxybenzoic acid is placed in a clean, dry agate mortar. To this, about 100-200 mg of spectroscopy-grade KBr is added. The mixture is then thoroughly ground with a pestle for several minutes to achieve a fine, homogenous powder. This grinding is crucial to reduce particle size and minimize scattering of the infrared radiation.[1]

-

Pellet Formation: The powdered mixture is transferred to a pellet-forming die. The die is placed in a hydraulic press, and pressure is applied (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.[1]

-

Background Spectrum: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum is collected first. This scan measures the absorbance of the instrument's optical path and the KBr matrix, which is later subtracted from the sample spectrum to isolate the absorbance of the analyte.[2]

-

Sample Spectrum Acquisition: The sample spectrum is then recorded. Data is typically collected over a wavenumber range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 32 to 64 scans are typically co-added.[2]

-

Data Processing: The instrument's software automatically performs a Fourier transform on the interferogram to generate the final spectrum. The previously collected background spectrum is subtracted to produce the final FT-IR spectrum of 4-tert-Butoxybenzoic acid.

FT-IR Spectrum Data and Interpretation

The FT-IR spectrum of 4-tert-Butoxybenzoic acid displays characteristic absorption bands corresponding to its primary functional groups: a carboxylic acid, a tert-butyl group, an ether linkage, and a para-disubstituted aromatic ring. The quantitative data and vibrational assignments are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (H-bonded dimer)[3][4][5] |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic Ring[5][6] |

| 2985 - 2850 | Strong | C-H Stretch | tert-Butyl Group (Aliphatic)[2][6] |

| 1710 - 1680 | Very Strong | C=O Stretch | Carboxylic Acid (Dimer)[3][4] |

| ~1605 & ~1510 | Medium-Strong | C=C Stretch | Aromatic Ring[5][6] |

| 1470 - 1450 | Medium | C-H Bend (Asymmetric) | Alkanes (tert-Butyl)[5] |

| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid[3] |

| 1250 - 1150 | Strong | C-O-C Stretch (Asymmetric) | Aryl-Alkyl Ether |

| 950 - 910 | Medium, Broad | O-H Bend (Out-of-Plane) | Carboxylic Acid Dimer[3] |

| 850 - 800 | Strong | C-H Bend (Out-of-Plane) | Para-Disubstituted Aromatic Ring |

Key Spectral Features:

-

O-H Stretch: A very prominent and broad absorption band is observed in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[3]

-

C-H Stretches: Sharp peaks just below 3000 cm⁻¹ are due to the C-H stretching of the tert-butyl group. Weaker, sharp bands above 3000 cm⁻¹ correspond to the aromatic C-H stretches.[6]

-

C=O Stretch: An intense, sharp peak appears around 1690 cm⁻¹, which is the hallmark of the carbonyl (C=O) stretching vibration in a dimeric carboxylic acid.[3][4]

-

Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of information. Strong bands corresponding to the C-O stretching of the carboxylic acid and the C-O-C stretching of the ether group are present. Furthermore, a strong out-of-plane C-H bending vibration between 850-800 cm⁻¹ is a clear indicator of para-disubstitution on the benzene ring.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the characterization of 4-tert-Butoxybenzoic acid using FT-IR spectroscopy, from initial sample handling to final structural confirmation.

References

An In-depth Technical Guide to the Mass Spectrometry of 4-tert-Butoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-tert-butoxybenzoic acid, a compound of interest in various chemical and pharmaceutical research fields. This document details its characteristic fragmentation patterns under electron ionization, provides established experimental protocols for its analysis, and presents key data in a clear, accessible format.

Core Concepts in the Mass Spectrometry of 4-tert-Butoxybenzoic Acid

4-tert-Butoxybenzoic acid (C₁₁H₁₄O₃, Monoisotopic Mass: 194.0943 Da) is an aromatic carboxylic acid. Its mass spectrum is characterized by fragmentation events related to its tert-butoxy and carboxylic acid functional groups. Understanding these fragmentation pathways is crucial for the structural elucidation and quantification of this and related molecules.

While an experimental electron ionization (EI) mass spectrum for 4-tert-butoxybenzoic acid is not widely available in public spectral databases, its fragmentation can be predicted based on the well-established principles of mass spectrometry and the observed fragmentation of analogous structures, such as 4-tert-butylbenzoic acid and other alkoxybenzoic acids. The molecular ion is expected to be observed at an m/z of 194.

Predicted Electron Ionization Fragmentation Pathway

The fragmentation of 4-tert-butoxybenzoic acid under electron ionization (EI) is anticipated to proceed through several key pathways, primarily involving the tert-butoxy and carboxylic acid moieties.

A primary fragmentation event is the loss of a methyl radical (•CH₃) from the tert-butyl group, leading to a stable oxonium ion. Another significant fragmentation involves the cleavage of the tert-butyl cation ((CH₃)₃C⁺), resulting in a 4-hydroxybenzoic acid radical cation. The carboxylic acid group can also undergo fragmentation through the loss of a hydroxyl radical (•OH) or a carboxyl radical (•COOH).

Further fragmentation of these primary ions can lead to the formation of smaller, characteristic ions, providing a unique fingerprint for the molecule.

Caption: Predicted major fragmentation pathways for 4-tert-butoxybenzoic acid.

Quantitative Mass Spectral Data

| m/z | Proposed Fragment Ion | Relative Intensity (%) | Notes |

| 178 | [M]⁺• | Present, but not always abundant | Molecular ion of 4-tert-butylbenzoic acid |

| 163 | [M - CH₃]⁺ | 100 (Base Peak) | Loss of a methyl radical from the tert-butyl group |

| 135 | [M - C₃H₇]⁺ or [M - COOH]⁺ | ~40 | Loss of a propyl radical or the carboxyl group |

| 91 | [C₇H₇]⁺ | ~60 | Tropylium ion, a common fragment in alkylbenzenes |

| 77 | [C₆H₅]⁺ | ~30 | Phenyl cation |

| 41 | [C₃H₅]⁺ | ~55 | Allyl cation, likely from fragmentation of the tert-butyl group |

Experimental Protocols

The analysis of 4-tert-butoxybenzoic acid can be performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method depends on the sample matrix, required sensitivity, and the need for derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert 4-tert-butoxybenzoic acid into a more volatile and thermally stable compound suitable for GC analysis.[3] Silylation is a common derivatization technique.

1. Sample Preparation and Derivatization:

-

Extraction: If the analyte is in a complex matrix (e.g., biological fluids), a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) under acidic conditions is recommended.[3]

-

Derivatization (Silylation): The dried extract is treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a solvent like pyridine or acetonitrile. The mixture is heated to ensure complete derivatization.

2. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Column: A nonpolar or semi-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Inlet: Splitless injection is typically used for trace analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation, for example, starting at a lower temperature and ramping up to a final temperature.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: A suitable mass range to cover the expected molecular ion and fragment ions (e.g., m/z 40-400).

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is well-suited for the analysis of polar compounds like carboxylic acids and generally does not require derivatization.

1. Sample Preparation:

-

Dissolution: The sample is dissolved in a solvent compatible with the mobile phase (e.g., a mixture of acetonitrile and water).

-

Filtration: The sample solution should be filtered through a 0.22 µm or 0.45 µm filter to remove any particulate matter.

2. LC-MS Instrumentation and Parameters:

-

Liquid Chromatograph (LC):

-

Column: A reversed-phase column, such as a C18 or C8, is typically used.

-

Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase (e.g., water with a small amount of formic acid or ammonium formate to improve ionization).

-

Flow Rate: Dependent on the column dimensions.

-

-

Mass Spectrometer (MS):

-

Ionization: Electrospray Ionization (ESI) is commonly used, typically in negative ion mode for carboxylic acids to form the [M-H]⁻ ion.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: A mass range appropriate for the molecular weight of the analyte.

-

Experimental Workflow

The general workflow for the analysis of 4-tert-butoxybenzoic acid by mass spectrometry is outlined below.

Caption: A generalized workflow for the mass spectrometric analysis.

References

Crystal Structure of 4-tert-Butoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific information regarding 4-tert-Butoxybenzoic Acid, with a primary focus on its crystal structure. Despite extensive searches of publicly available crystallographic databases, a definitive, publicly accessible single-crystal structure of 4-tert-Butoxybenzoic Acid has not been identified. The Crystallography Open Database (COD) lists several entries potentially associated with this compound; however, the detailed crystallographic data for these entries could not be retrieved through standard search protocols. This guide, therefore, summarizes the known chemical and physical properties of 4-tert-Butoxybenzoic Acid, outlines a common synthetic route, and details the standard experimental protocol for crystal structure determination via single-crystal X-ray diffraction, which would be the definitive method to establish its solid-state architecture. The provided information is intended to serve as a valuable resource for researchers working with this compound in fields such as materials science and drug development.

Introduction

4-tert-Butoxybenzoic acid is a derivative of benzoic acid characterized by a bulky tert-butoxy group at the para position of the phenyl ring. This structural feature imparts specific physicochemical properties that are of interest in various applications, including as a building block in organic synthesis and potentially in the development of novel pharmaceutical agents. The arrangement of molecules in the solid state, dictated by the crystal structure, is of paramount importance as it governs key properties such as solubility, dissolution rate, stability, and bioavailability, all of which are critical parameters in drug development. While the crystal structures of many benzoic acid derivatives are known to exhibit hydrogen-bonded dimer motifs, the specific packing arrangement of 4-tert-Butoxybenzoic Acid remains to be authoritatively determined and publicly documented.

Physicochemical Properties

A summary of the known physical and chemical properties of 4-tert-Butoxybenzoic Acid is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | |

| Molecular Weight | 178.23 g/mol | |

| CAS Number | 98-73-7 | |

| Appearance | White crystalline powder | |

| Melting Point | 162-165 °C | |

| Solubility | Insoluble in water; soluble in alcohol and benzene | |

| pKa | No experimental value found |

Synthesis of 4-tert-Butoxybenzoic Acid

A common method for the synthesis of 4-tert-Butoxybenzoic Acid involves the oxidation of p-tert-butyltoluene. The following is a representative experimental protocol.

Materials and Reagents

-

p-tert-Butyltoluene

-

Cobalt (II) acetylacetonate (catalyst)

-

Air or an alternative oxidant (e.g., potassium permanganate)

-

Appropriate solvent (e.g., acetic acid)

-

Hydrochloric acid (for acidification)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate (for drying)

Experimental Procedure

-

Reaction Setup: A mixture of p-tert-butyltoluene and the chosen solvent is placed in a reaction vessel equipped with a reflux condenser, a magnetic stirrer, and a gas inlet (if using air as the oxidant).

-

Catalyst Addition: A catalytic amount of cobalt (II) acetylacetonate is added to the reaction mixture.

-

Oxidation: The reaction mixture is heated to the desired temperature (e.g., reflux), and air is bubbled through the solution. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Acidification and Precipitation: The residue is dissolved in an aqueous basic solution (e.g., sodium hydroxide solution) and then acidified with hydrochloric acid to precipitate the 4-tert-Butoxybenzoic Acid.

-

Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold deionized water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Crystal Structure Determination: A General Protocol

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction. The general workflow for this experimental technique is as follows.

Crystal Growth

-

Solvent Selection: A suitable solvent or solvent system is identified in which the compound has moderate solubility.

-

Crystallization Technique: Single crystals are grown using methods such as slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion. The goal is to obtain well-formed, single crystals of sufficient size and quality.

X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. Data is collected over a wide range of angles to ensure a complete dataset.

Structure Solution and Refinement

-

Unit Cell Determination: The diffraction data is used to determine the dimensions and symmetry of the unit cell.

-

Space Group Determination: The systematic absences in the diffraction pattern are analyzed to determine the space group of the crystal.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using least-squares methods to obtain the final, accurate crystal structure.

Role in Drug Development

A well-characterized crystal structure is a foundational piece of information in the drug development pipeline. The diagram below illustrates a simplified logical flow of how a compound like 4-tert-Butoxybenzoic Acid, once its structure is determined, could progress through the initial stages of drug discovery and development.

Conclusion

While the definitive crystal structure of 4-tert-Butoxybenzoic Acid is not currently available in the public domain, this guide provides the necessary background information for researchers and drug development professionals. The outlined synthetic and crystallographic methods offer a clear path forward for obtaining and characterizing this compound. The determination of its crystal structure would be a valuable contribution to the scientific community, enabling a deeper understanding of its solid-state properties and facilitating its potential application in materials science and medicinal chemistry.

An In-depth Technical Guide to 4-tert-Butoxybenzoic Acid (CAS: 13205-47-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-tert-Butoxybenzoic Acid (CAS: 13205-47-5), a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis, spectroscopic characterization, and safety. Notably, this compound has been identified as a potential linker in the synthesis of ruthenium complexes and has been suggested to possess anti-inflammatory and anti-glioblastoma properties, indicating promising avenues for future research and drug development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 13205-47-5 | |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Predicted pKa | 4.49 ± 0.10 | [2] |

| Physical State | Powder | [3] |

| Storage Temperature | Room Temperature, sealed in a dry place | [2] |

Note: Experimental values for melting point, boiling point, and solubility are not consistently reported in available literature. Researchers should perform their own characterizations.

Synthesis

A detailed, experimentally verified protocol for the synthesis of 4-tert-Butoxybenzoic Acid is not widely published. However, a general synthetic strategy can be inferred from standard organic chemistry principles, likely involving the Williamson ether synthesis. This would typically involve the reaction of a salt of 4-hydroxybenzoic acid with a tert-butyl halide.

Conceptual Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of 4-tert-Butoxybenzoic Acid.

Caption: A conceptual workflow for the synthesis of 4-tert-Butoxybenzoic Acid.

Cited Experimental Protocol for a Related Compound: Synthesis of 4-Butoxybenzoic Acid

While a specific protocol for the tert-butoxy derivative is unavailable, a method for the synthesis of the analogous 4-butoxybenzoic acid has been reported and can serve as a procedural reference.

Reactants:

-

4-Hydroxybenzoic acid (15.0 g, 0.11 mol)

-

1-Bromobutane (22.6 g, 0.165 mol)

-

Sodium hydroxide (10.60 g)

-

Ethanol (60 ml)

-

Water

-

36% Hydrochloric acid

-

Ether

Procedure:

-

A stirred mixture of 4-hydroxybenzoic acid in ethanol and sodium hydroxide in a minimum amount of water is prepared.

-

1-Bromobutane is added dropwise at room temperature.

-

The mixture is heated under reflux overnight.

-

Ethanol is distilled off, and an equal volume of water is added.

-

The mixture is boiled to form a solution, then cooled and washed with ether.

-

The solution is acidified with 36% hydrochloric acid.

-

The cooled mixture is filtered, and the solid product is washed with water.

-

The crude product is recrystallized from ethanol to yield colorless crystals.[4]

Spectroscopic Data

Detailed spectroscopic data with peak assignments for 4-tert-Butoxybenzoic Acid are not available in the searched literature. The following sections provide a general guide to the expected spectral features. Researchers should acquire and interpret their own data for confirmation.

¹H NMR Spectroscopy (Expected Signals)

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the benzene ring.

-

tert-Butyl Protons: A singlet in the aliphatic region (typically δ 1.2-1.6 ppm), integrating to nine protons.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Expected Signals)

-

Carboxylic Carbonyl Carbon: A signal in the downfield region (typically δ 165-185 ppm).

-

Aromatic Carbons: Four signals in the aromatic region (typically δ 110-160 ppm), two of which will be quaternary carbons.

-

tert-Butoxy Carbons: Two signals in the aliphatic region, one for the quaternary carbon and one for the three equivalent methyl carbons.

FTIR Spectroscopy (Expected Bands)

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.

-

C-O Stretch (Ether): A band in the region of 1200-1300 cm⁻¹.

-

C-H Bends (Aromatic): Bands in the fingerprint region.

Mass Spectrometry (Expected Fragmentation)

The mass spectrum is expected to show a molecular ion peak at m/z 194. Key fragmentation patterns would likely involve the loss of the tert-butyl group (C₄H₉, 57 Da) and the carboxylic acid group (COOH, 45 Da).

Applications in Drug Development and Research

Preliminary information suggests that 4-tert-Butoxybenzoic Acid holds promise in several areas of scientific research, particularly in the development of novel therapeutic agents and materials.

Linker in Ruthenium Complexes

4-tert-Butoxybenzoic Acid has been identified as a linker for the synthesis of ruthenium complexes. Ruthenium complexes are of significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents. The benzoic acid moiety can coordinate to the metal center, while the tert-butoxy group can be used to tune the solubility and electronic properties of the complex.

A general workflow for the synthesis of such a complex is depicted below.

Caption: General workflow for synthesizing a ruthenium complex.

Potential Anti-Glioblastoma and Anti-inflammatory Activity

There are indications that 4-tert-Butoxybenzoic Acid may have potential applications in oncology and immunology. It has been suggested to inhibit the growth of glioblastoma cells and to possess anti-inflammatory properties. The proposed mechanism for its anti-glioblastoma activity is through alkylation.

The following diagram illustrates a simplified hypothetical signaling pathway that could be targeted by an anti-inflammatory agent.

Caption: A hypothetical anti-inflammatory signaling pathway.

Further research is required to validate these potential biological activities and to elucidate the precise mechanisms of action.

Safety and Handling

4-tert-Butoxybenzoic Acid is classified as an irritant. The following hazard and precautionary statements are associated with this compound:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

4-tert-Butoxybenzoic Acid is a chemical compound with clear potential for further investigation, particularly in the fields of medicinal chemistry and materials science. While there is a significant gap in the publicly available experimental data, its structural features suggest it could be a valuable building block for the synthesis of novel compounds with interesting biological activities. This guide serves as a starting point for researchers and encourages further detailed characterization and exploration of the applications of this compound.

References

Synthesis of Tert-Butyl 4-tert-Butylbenzoate from p-tert-Butyltoluene: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-tert-butylbenzoate, a valuable intermediate in the manufacturing of various organic compounds, from p-tert-butyltoluene. The synthesis is a two-step process involving the oxidation of p-tert-butyltoluene to 4-tert-butylbenzoic acid, followed by the esterification of the resulting carboxylic acid. This document details various methodologies for each step, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols and visual representations of the reaction pathways and workflows are included to aid researchers, scientists, and drug development professionals in the practical application of these synthetic routes.

Introduction

The synthesis of tert-butyl 4-tert-butylbenzoate from p-tert-butyltoluene is a significant transformation in organic chemistry, yielding a sterically hindered ester with applications in the production of polymers, resins, and as a precursor for more complex molecules. The overall synthetic pathway is outlined below.

Overall Synthetic Pathway

The Role of 4-tert-Butoxybenzoic Acid as a Chemical Intermediate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-Butoxybenzoic acid is a substituted benzoic acid derivative with significant potential as a chemical intermediate in various fields, including pharmaceuticals, materials science, and organic synthesis. Its unique structure, featuring a bulky tert-butoxy group and a reactive carboxylic acid moiety, offers a versatile platform for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of 4-tert-butoxybenzoic acid, including its synthesis, physical and chemical properties, and its current and potential applications as a key building block in chemical synthesis. While detailed experimental data for this specific compound is emerging, this document consolidates available information and presents logical synthetic routes and potential applications based on established chemical principles.

Introduction

As the demand for novel organic molecules with tailored properties continues to grow, the role of versatile chemical intermediates has become increasingly critical. 4-tert-Butoxybenzoic acid, a derivative of benzoic acid, presents itself as a valuable scaffold in organic synthesis. The presence of a tert-butoxy group at the para position of the benzoic acid backbone imparts unique solubility characteristics and steric hindrance, which can be strategically exploited in multi-step syntheses. The carboxylic acid functional group provides a reactive handle for a wide array of chemical transformations, including esterification, amidation, and conversion to acid chlorides.

This guide aims to provide researchers and professionals in drug development and materials science with a detailed understanding of the synthesis and utility of 4-tert-butoxybenzoic acid as a chemical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of 4-tert-Butoxybenzoic acid is presented in Table 1. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| CAS Number | 13205-47-5 | [1] |

| Appearance | Not explicitly stated, likely a solid at room temperature. | |

| Solubility | Expected to be soluble in organic solvents. | |

| Storage Conditions | Store at 10°C - 25°C in a well-closed container. | [1] |

Synthesis of 4-tert-Butoxybenzoic Acid

The synthesis of 4-tert-butoxybenzoic acid can be effectively achieved through the Williamson ether synthesis. This well-established method involves the reaction of a phenoxide with an alkyl halide. In this case, a salt of 4-hydroxybenzoic acid is reacted with a tert-butyl halide. Due to the propensity of tertiary halides to undergo elimination, careful selection of reaction conditions is crucial. An alternative and more controlled approach involves the protection of the carboxylic acid group of 4-hydroxybenzoic acid, followed by etherification and subsequent deprotection.

Proposed Experimental Protocol: Williamson Ether Synthesis

This protocol is a proposed method based on the established principles of Williamson ether synthesis, adapted for the specific reactants.

Materials:

-

Methyl 4-hydroxybenzoate

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

tert-Butyl bromide or tert-Butyl chloride

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol or Tetrahydrofuran (THF)/Water mixture

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Etherification of Methyl 4-hydroxybenzoate

-

To a solution of methyl 4-hydroxybenzoate in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

-

Add tert-butyl bromide (1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude methyl 4-tert-butoxybenzoate.

Step 2: Hydrolysis of Methyl 4-tert-butoxybenzoate

-

Dissolve the crude methyl 4-tert-butoxybenzoate in a mixture of THF and water.

-

Add an excess of lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature overnight.

-

Monitor the hydrolysis by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the aqueous solution to a pH of 2-3 with 1M HCl.

-

The resulting precipitate of 4-tert-butoxybenzoic acid is collected by filtration, washed with cold water, and dried under vacuum.

Expected Yield and Purity:

Role as a Chemical Intermediate

The bifunctional nature of 4-tert-butoxybenzoic acid makes it a valuable intermediate for the synthesis of a variety of organic molecules.

Esterification and Amidation Reactions

The carboxylic acid group can be readily converted into esters and amides. These reactions are fundamental in the synthesis of active pharmaceutical ingredients (APIs) and functional materials. The bulky tert-butoxy group can influence the pharmacological properties of the final molecule by modifying its lipophilicity and metabolic stability.

Use in Solid-Phase Synthesis

4-tert-Butoxybenzoic acid has been identified as a potential linker in solid-phase synthesis.[1] In this application, the carboxylic acid end can be attached to a solid support, and the aromatic ring can be further functionalized. The tert-butoxy group can serve as a protecting group that can be cleaved under specific acidic conditions to release the synthesized molecule from the solid support.

Synthesis of Ruthenium Complexes

The compound has been used as a linker in the synthesis of ruthenium complexes.[1] The carboxylic acid can coordinate with the metal center, while the tert-butoxy group can be used to tune the electronic properties and solubility of the resulting complex. These complexes have potential applications in catalysis and medicinal chemistry.

Potential in Drug Discovery

While direct biological activity data for 4-tert-butoxybenzoic acid is limited, it has been suggested to have potential anti-inflammatory and anti-glioblastoma properties.[1] This suggests that derivatives of 4-tert-butoxybenzoic acid could be promising candidates for drug discovery programs. The core structure can be used as a starting point for the synthesis of a library of compounds to be screened for various biological activities.

Visualizing the Synthesis and Applications

Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of 4-tert-butoxybenzoic acid.

Caption: Proposed synthesis and applications of 4-tert-Butoxybenzoic Acid.

Conclusion

4-tert-Butoxybenzoic acid is a promising chemical intermediate with a range of potential applications in organic synthesis, medicinal chemistry, and materials science. While detailed experimental data for this specific compound is not yet widely available, its synthesis can be reliably achieved through established methods like the Williamson ether synthesis. The presence of both a reactive carboxylic acid and a sterically demanding tert-butoxy group provides a unique combination of properties that can be exploited for the creation of novel and complex molecules. Further research into the reactivity and applications of 4-tert-butoxybenzoic acid is warranted to fully unlock its potential as a valuable building block for scientific innovation.

References

The Unfolding Therapeutic Potential of 4-tert-Butoxybenzoic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butoxybenzoic acid and its derivatives are emerging as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. The presence of the bulky tert-butoxy group significantly influences the lipophilicity and electronic properties of the benzoic acid core, leading to favorable interactions with various biological targets. This technical guide provides a comprehensive overview of the current state of research on the biological activities of 4-tert-butoxybenzoic acid derivatives, with a focus on their anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by consolidating quantitative data, detailing experimental methodologies, and visualizing key molecular pathways.

Anti-inflammatory Activity: Targeting the NF-κB and COX Pathways

Derivatives of 4-tert-butoxybenzoic acid have shown significant promise as anti-inflammatory agents. A notable example is 4-tert-butylphenyl salicylate, a salicylic acid derivative of a related compound, which has been demonstrated to exert its anti-inflammatory effects through the downregulation of the NF-κB signaling pathway[1].

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-1β, and IL-6[1]. 4-tert-butylphenyl salicylate has been shown to potently inhibit the translocation of NF-κB to the nucleus by preventing the degradation of IκBα[1]. This, in turn, suppresses the expression of the aforementioned pro-inflammatory mediators[1].

Furthermore, these derivatives have been observed to reduce the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators[1].

Signaling Pathway Diagram

Figure 1: Inhibition of the NF-κB signaling pathway by a 4-tert-butoxybenzoic acid derivative.

Antimicrobial Activity

Hydrazide-hydrazone derivatives of 4-tert-butoxybenzoic acid have demonstrated notable antimicrobial properties. A series of N′-benzylidene-4-tert-butylbenzohydrazides have been synthesized and evaluated for their in vitro urease inhibitory activity, which is a key target for combating infections by urease-producing bacteria such as Helicobacter pylori.

Quantitative Data: Urease Inhibition

The urease inhibitory activities of several N′-benzylidene-4-tert-butylbenzohydrazide derivatives are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the urease activity.

| Compound ID | Substitution on Benzylidene Ring | IC50 (µM) ± SEM |

| 4 | 2-Hydroxy | 21.45 ± 0.84 |

| 5 | 3-Hydroxy | 18.51 ± 0.73 |

| 6 | 4-Hydroxy | 13.33 ± 0.58 |

| 7 | 2,3-Dihydroxy | 25.32 ± 1.12 |

| 8 | 2,4-Dihydroxy | 19.87 ± 0.66 |

| 9 | 3,4-Dihydroxy | 16.24 ± 0.91 |

| 10 | 4-Methyl | 85.62 ± 3.27 |

| 11 | 4-Methoxy | 73.41 ± 2.54 |

| 12 | 4-Dimethylamino | 45.83 ± 1.98 |

| 13 | 4-Chloro | 61.27 ± 2.15 |

| 14 | 4-Bromo | 58.91 ± 2.03 |

| 15 | 4-Nitro | 92.14 ± 4.11 |

| Thiourea (Standard) | - | 21.14 ± 0.425 |

| Data extracted from a study on N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives. |

The structure-activity relationship (SAR) studies revealed that the presence and position of hydroxyl groups on the benzylidene ring significantly influence the urease inhibitory activity, with the 4-hydroxy substituted derivative (Compound 6 ) exhibiting the highest potency, even surpassing the standard inhibitor, thiourea.

Experimental Protocols

Synthesis of N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives

A general and efficient method for the synthesis of these derivatives involves a two-step process:

-

Synthesis of 4-tert-butylbenzohydrazide: 4-tert-Butylbenzoic acid is esterified, typically using methanol in the presence of an acid catalyst like sulfuric acid, to yield methyl 4-tert-butylbenzoate. This ester is then reacted with hydrazine hydrate in a suitable solvent such as methanol to produce 4-tert-butylbenzohydrazide.

-

Synthesis of N′-benzylidene-4-tert-butylbenzohydrazides: The synthesized 4-tert-butylbenzohydrazide is then condensed with various substituted aromatic aldehydes in a solvent like methanol, often with a catalytic amount of glacial acetic acid, to yield the final N′-benzylidene-4-tert-butylbenzohydrazide derivatives.

Figure 2: General synthetic workflow for N′-benzylidene-4-tert-butylbenzohydrazide derivatives.

In Vitro Urease Inhibition Assay

The urease inhibitory activity of the synthesized compounds can be determined using a well-established spectrophotometric method.

Principle: The assay measures the amount of ammonia produced as a result of urea hydrolysis by the urease enzyme. The ammonia is quantified using the indophenol method, where it reacts with phenol and hypochlorite to form a blue-colored indophenol complex, the absorbance of which is measured at a specific wavelength.

Protocol:

-

Preparation of Solutions:

-

Enzyme solution: Prepare a solution of Jack bean urease in phosphate buffer.

-

Substrate solution: Prepare a solution of urea in phosphate buffer.

-

Test compound solutions: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.

-

Reagents for indophenol method: Prepare solutions of phenol-nitroprusside and alkaline hypochlorite.

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution and the test compound solution at various concentrations.

-

Pre-incubate the mixture for a specified time at a controlled temperature.

-

Initiate the enzymatic reaction by adding the urea solution to each well.

-

Incubate the reaction mixture.

-

Stop the reaction and develop the color by adding the phenol-nitroprusside and alkaline hypochlorite reagents.

-

Measure the absorbance of the resulting blue color using a microplate reader at approximately 625 nm.

-

-

Data Analysis:

-

Thiourea is typically used as a standard inhibitor.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

-

The IC50 values are then determined by plotting the percentage of inhibition against the concentration of the test compounds.

-

Conclusion and Future Directions

4-tert-Butoxybenzoic acid derivatives represent a promising class of compounds with diverse biological activities. The anti-inflammatory effects, mediated at least in part through the inhibition of the NF-κB and COX pathways, and the potent urease inhibitory activity of its hydrazone derivatives highlight their therapeutic potential. The synthetic accessibility of this scaffold allows for the generation of large libraries of derivatives for further structure-activity relationship studies.

Future research should focus on:

-

Expanding the evaluation of these derivatives against a broader range of biological targets, including other enzymes, receptors, and microbial strains.

-

Conducting in-depth mechanistic studies to fully elucidate the molecular pathways through which these compounds exert their effects.

-

Optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.

-

Evaluating the in vivo efficacy and safety of the most promising candidates in relevant animal models of disease.

The continued exploration of 4-tert-butoxybenzoic acid derivatives holds significant promise for the discovery of novel therapeutic agents for a variety of diseases.

References

Methodological & Application

Application Notes and Protocols: Amine Protection Strategies

Topic: A Critical Evaluation of Amine Protecting Groups: The Case of 4-tert-Butoxybenzoic Acid and the Standard Boc Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Amine Protecting Groups

In complex organic synthesis, particularly in pharmaceutical and peptide chemistry, the selective modification of a multifunctional molecule is paramount. Amine functional groups, being nucleophilic and basic, often interfere with desired reactions at other sites. To prevent unwanted side reactions, amines are temporarily "blocked" or "protected" with a protecting group. An ideal protecting group must be:

-

Easy and efficient to introduce.

-

Stable to a wide range of reaction conditions.

-

Selectively removable in high yield under mild conditions that do not affect other functional groups.

This document addresses the potential use of 4-tert-butoxybenzoic acid as an amine protecting group and provides a detailed guide to the industry-standard alternative, the tert-butoxycarbonyl (Boc) group.

Analysis of 4-tert-Butoxybenzoic Acid as a Protecting Group

A direct inquiry into the use of 4-tert-butoxybenzoic acid for amine protection reveals its unsuitability for this role. The reaction of an amine with 4-tert-butoxybenzoic acid or its activated form (e.g., the acyl chloride) would form a 4-tert-butoxybenzamide.

Key Limitations:

-

Amide Bond Stability: The resulting amide bond is highly stable and resistant to cleavage. Removal of this group would necessitate harsh conditions, such as strong acid or base hydrolysis at elevated temperatures. These conditions lack the selectivity required for a protecting group and would likely cleave other sensitive functionalities within the molecule, such as esters or even peptide bonds.

-

Lack of Orthogonality: A cornerstone of protecting group strategy is orthogonality—the ability to remove one protecting group in the presence of others. The harsh conditions required to cleave a benzamide bond are not orthogonal to most other protecting groups used in modern synthesis.

In contrast, the widely used tert-butoxycarbonyl (Boc) group forms a carbamate linkage with the amine. This carbamate, while stable to many reagents, is specifically designed for easy and selective removal under mild acidic conditions, fulfilling the critical requirements of a protecting group.

The tert-Butoxycarbonyl (Boc) Group: The Standard for Amine Protection

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. It is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O. The resulting N-Boc protected amine is stable to basic and nucleophilic conditions but can be readily cleaved with mild acids like trifluoroacetic acid (TFA).

General Reaction Schemes

The protection and deprotection of an amine using the Boc group can be visualized as follows:

Data Presentation: Boc Protection Reaction Parameters

The following table summarizes typical reaction conditions for the Boc protection of various primary and secondary amines using (Boc)₂O.

| Entry | Substrate (Amine) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Benzylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 2 | 25 | >95 |

| 2 | Aniline | 4-DMAP (cat.) | Acetonitrile | 4 | 25 | 90-95 |

| 3 | Glycine Methyl Ester | NaHCO₃ | Dioxane/H₂O | 12 | 25 | >95 |

| 4 | Diethylamine | NaOH (aq) | THF | 3 | 25 | 92 |

| 5 | 4-Bromoaniline | None (Catalyst-free) | Water/Acetone | 1 | 25 | 98[1] |

Comparison of Common Amine Protecting Groups

The choice of protecting group is critical for designing a synthetic route. The table below compares the stability of the Boc group with other common amine protecting groups.

| Protecting Group | Abbreviation | Structure | Stable To | Labile To (Cleavage Reagents) |

| tert-Butoxycarbonyl | Boc | tBu-O-CO- | Base, H₂/Pd, Nucleophiles | Strong Acid (TFA, HCl)[2][3] |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-O-CO- | Acid, H₂/Pd | Base (Piperidine)[4] |

| Benzyloxycarbonyl | Cbz (or Z) | Bn-O-CO- | Acid, Base | H₂/Pd, HBr/AcOH, Na/NH₃[4] |

Experimental Protocols

Protocol for Boc Protection of a Primary Amine (e.g., Benzylamine)

This protocol describes a standard procedure for the N-tert-butoxycarbonylation of a primary amine.

Materials:

-

Primary amine (e.g., Benzylamine)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or other suitable base

-

Anhydrous Dichloromethane (DCM) or other suitable solvent

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen solvent.

-

Add the base (1.0-1.5 equivalents).[2]

-

Stir the solution at room temperature or cool to 0 °C, depending on the reactivity of the amine.

-

Slowly add (Boc)₂O (1.0-1.2 equivalents) to the mixture.

-

Stir the reaction for 2-12 hours, monitoring completion by TLC.[2]

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.

-

Purify by column chromatography if necessary.

Protocol for Deprotection of a Boc-Protected Amine

This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA).

Materials:

-

N-Boc protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)